
Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is a complex organic compound characterized by its unique structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester involves multiple steps, typically starting with the preparation of the butanedioic acid derivative. The reaction conditions often require specific catalysts and solvents to facilitate the esterification process. The detailed synthetic route may involve the following steps:
Esterification: Reacting butanedioic acid with eicosen-1-yl alcohol in the presence of an acid catalyst.
Amidation: Introducing bis(2-hydroxyethyl)amine to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, 2-(icos-9-en-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64654-00-8 |
|---|---|
Molekularformel |
C36H70N2O8 |
Molekulargewicht |
658.9 g/mol |
IUPAC-Name |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-icos-9-enyl]butanedioate |
InChI |
InChI=1S/C36H70N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-34(36(44)46-32-26-38(23-29-41)24-30-42)33-35(43)45-31-25-37(21-27-39)22-28-40/h11-12,34,39-42H,2-10,13-33H2,1H3/b12-11+ |
InChI-Schlüssel |
NKYDFOQRSFLCCB-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C/CCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Kanonische SMILES |
CCCCCCCCCCC=CCCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


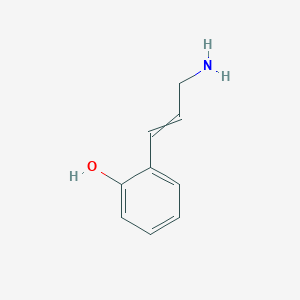
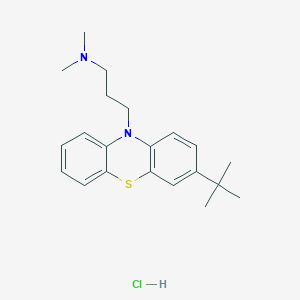
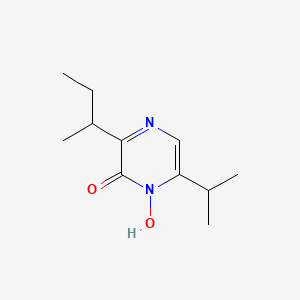

![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)


![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
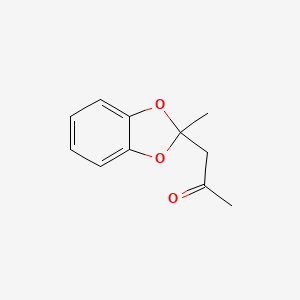
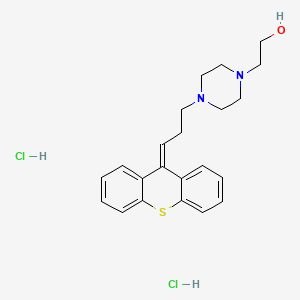

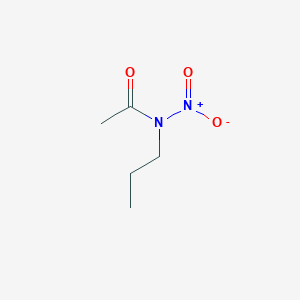
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
